molecular formula C15H10BrClO3 B063526 (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone CAS No. 175136-39-7

(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone

Cat. No. B063526
CAS RN: 175136-39-7
M. Wt: 353.59 g/mol
InChI Key: CYBXDLDZMRBBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including oxidation, Michael-type nucleophilic addition, and other functionalization steps. For instance, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of a corresponding benzo[b]thiophene derivative with an oxidative system, followed by nucleophilic addition under specific conditions (Pouzet et al., 1998). Another example includes a facile 7-step procedure for synthesizing enantiomerically pure derivatives starting from a related methanone compound, demonstrating scalability and the ability to determine absolute configurations (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic techniques, X-ray diffraction studies, and molecular docking, which reveal intricate details about the arrangement of atoms and the spatial conformation of the molecules. For example, the structure of a related compound was thoroughly investigated using HRMS, IR, NMR, and single-crystal X-ray diffraction, providing insights into the coplanarity of specific rings and the overall geometry of the molecule (Lakshminarayana et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving related compounds often include functionalization through nucleophilic addition, oxidation, and bromination, leading to a variety of derivatives with distinct properties. The reactivity towards sulfur- and oxygen-containing nucleophiles under different conditions can significantly alter the chemical structure and, consequently, the properties of these compounds (Pouzet et al., 1998).

Scientific Research Applications

Environmental Impact and Toxicity

  • Chlorophenols in the Environment : Chlorophenols, including 4-chlorophenyl, have been evaluated for their contamination effects on the aquatic environment. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with long-term exposure showing considerable toxicity to fish. Chlorophenols' persistence varies with environmental conditions, indicating potential environmental risks associated with their use or disposal (Krijgsheld & Gen, 1986).

Biodegradation and Remediation

  • Enzymatic Treatment of Organic Pollutants : Research into the enzymatic remediation of organic pollutants, including those with structures similar to the compound of interest, highlights the potential of enzymes like laccases and peroxidases. These enzymes, in the presence of redox mediators, can degrade recalcitrant compounds, enhancing the efficiency of degradation and suggesting a pathway for environmentally friendly remediation strategies (Husain & Husain, 2007).

Biological Activity and Applications

  • Antioxidant Properties of Chromones : Chromones and their derivatives, which share a phenyl component with the compound , are associated with significant physiological activities like anti-inflammatory, antidiabetic, and anticancer effects. These activities are thought to be linked to their antioxidant properties, highlighting the potential therapeutic applications of similar compounds (Yadav et al., 2014).

Chemical Synthesis and Reactivity

  • Oxazines and Benzoxazines Synthesis : The synthesis of oxazines and benzoxazines, related to the compound through their chemical structures, is discussed, including methods of preparation and potential applications. This information can be relevant for understanding the synthesis pathways and applications of similar compounds (Sainsbury, 1991).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Researchers are responsible for confirming the product identity and/or purity .

properties

IUPAC Name

(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO3/c16-12-8-14-13(19-5-6-20-14)7-11(12)15(18)9-1-3-10(17)4-2-9/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBXDLDZMRBBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361307
Record name (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone

CAS RN

175136-39-7
Record name (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.